molecular formula C8H6Cl2N2O2S2 B14582473 3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione CAS No. 61343-68-8

3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione

Cat. No.: B14582473
CAS No.: 61343-68-8
M. Wt: 297.2 g/mol
InChI Key: TUNBSXOZIBXPIM-UHFFFAOYSA-N
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Description

3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a chemical compound that belongs to the class of dichloroanilines It is characterized by the presence of two chlorine atoms attached to an aniline ring, which is further connected to a dithiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the hydrogenation of 3,4-dichloro-1-nitrobenzene. This process is carried out at temperatures ranging from 170°C to 180°C in the presence of a platinum catalyst and morpholine as a dechlorination inhibitor . The reaction conditions are carefully controlled to minimize the formation of impurities such as 3,3’,4,4’-tetrachlorohydrazobenzene .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms in the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce various aniline derivatives.

Scientific Research Applications

3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3-(3,4-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its specific substitution pattern and the presence of the dithiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other dichloroaniline derivatives .

Properties

CAS No.

61343-68-8

Molecular Formula

C8H6Cl2N2O2S2

Molecular Weight

297.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1,1-dioxo-1,4,2-dithiazol-3-amine

InChI

InChI=1S/C8H6Cl2N2O2S2/c9-6-2-1-5(3-7(6)10)11-8-12-16(13,14)4-15-8/h1-3H,4H2,(H,11,12)

InChI Key

TUNBSXOZIBXPIM-UHFFFAOYSA-N

Canonical SMILES

C1SC(=NS1(=O)=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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